

MAP855 Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest		
Compound Name:	MAP855	
Cat. No.:	B8586277	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing **MAP855**, a potent and selective ATP-competitive MEK1/2 inhibitor. The following resources address potential off-target effects to ensure accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results suggest potential off-target effects of **MAP855**. How can I confirm this?

A1: First, ensure that the observed phenotype is not due to excessively high concentrations of **MAP855**. We recommend performing a dose-response experiment to confirm that the effect is observed at concentrations consistent with MEK1/2 inhibition (pERK EC50 = 5 nM)[1]. If the effect persists at appropriate concentrations, consider the following troubleshooting steps:

- Orthogonal Inhibitor: Use a structurally different, well-characterized MEK1/2 inhibitor to see if
 the phenotype is recapitulated. This helps to distinguish between on-target MEK inhibition
 and off-target effects of MAP855.
- Rescue Experiment: If possible, perform a rescue experiment by expressing a drug-resistant MEK1/2 mutant. If the phenotype is reversed, it is likely an on-target effect.



 Direct Target Engagement Assay: Employ a cellular thermal shift assay (CETSA) or related techniques to confirm that MAP855 is engaging with its intended MEK1/2 targets in your cellular system.

Q2: What are the known off-target kinases for MAP855?

A2: **MAP855** is a highly selective kinase inhibitor. Kinase selectivity profiling against a broad panel of kinases has demonstrated a favorable selectivity profile. The primary off-target kinases with the highest inhibition are detailed in the data table below. It is important to note that significant inhibition of these off-targets was generally observed at concentrations substantially higher than the IC50 for MEK1.

Q3: I am working with a cell line that expresses high levels of a potential off-target kinase. What precautions should I take?

A3: If your experimental system has high expression levels of a known off-target kinase, we recommend the following:

- Use the Lowest Effective Concentration: Titrate MAP855 to the lowest concentration that
 effectively inhibits MEK1/2 signaling (e.g., by monitoring pERK levels) to minimize the
 potential for off-target engagement.
- Knockdown/Knockout Controls: If feasible, use siRNA, shRNA, or CRISPR/Cas9 to reduce
 the expression of the potential off-target kinase. This will help to determine if the observed
 phenotype is dependent on the off-target.
- Direct Kinase Activity Assay: If a specific off-target is suspected, perform a direct in vitro or in-cell kinase assay for that enzyme in the presence of MAP855 to quantify the inhibitory effect in your system.

Quantitative Data Summary: MAP855 Kinase Selectivity

The following table summarizes the kinase selectivity of **MAP855** against a panel of kinases. The data is presented as percent inhibition at a given concentration.



Kinase Target	MAP855 Concentration (nM)	Percent Inhibition (%)
MEK1 (MAP2K1)	1000	100
GAK	1000	98
MAP4K5	1000	89
MINK1	1000	89
TNIK	1000	88
STK10	1000	87
MAP4K3	1000	85
MAP4K2	1000	81
YSK4 (MAP3K19)	1000	79
FLT3	1000	78

Data sourced from the supplementary information of Poddutoori R, et al. J Med Chem. 2022.

Experimental Protocols

Kinase Selectivity Profiling (DiscoverX ScanMAX Assay)

This protocol outlines the general procedure used for the comprehensive kinase selectivity profiling of MAP855.

Principle:

This assay platform utilizes a proprietary active site-directed competition binding assay to quantify the interaction of a test compound (MAP855) with a panel of kinases. The amount of kinase captured on a solid support is measured, and a lower signal indicates a stronger interaction between the kinase and the test compound.

Materials:

MAP855



- DiscoverX ScanMAX kinase panel
- Assay plates
- Appropriate buffers and reagents provided by DiscoverX

Procedure:

- Compound Preparation: Prepare a stock solution of MAP855 in 100% DMSO.
- Assay Reaction:
 - Kinases from the panel are incubated with a proprietary, active-site directed probe attached to a solid support.
 - MAP855 is added at the specified concentration (e.g., 1000 nM).
 - The mixture is incubated to allow for binding competition between the probe and MAP855 to the kinase active site.
- Washing: Unbound components are washed away.
- Detection: The amount of kinase bound to the solid support is quantified using a proprietary detection method.
- Data Analysis: The results are reported as percent inhibition, calculated as follows:

% Inhibition = (1 - (test compound signal / negative control signal)) * 100

Visualizations

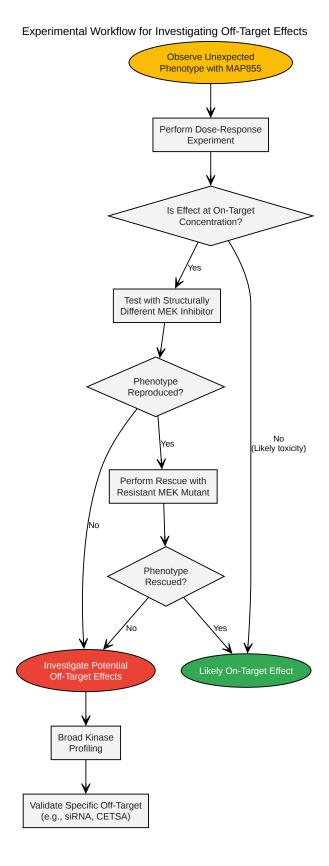


MAPK/ERK Signaling Pathway and MAP855 Inhibition Receptor Tyrosine Kinase (RTK) Activates RAS Activates RAF **MAP855** Inhibits Potential Inhibition Phosphorylates Potential Off-Targets **MEK1/2** (e.g., GAK, MAP4K5) Phosphorylates ERK1/2 Activates Transcription Factors (e.g., c-Fos, c-Jun) Regulates Cellular Responses (Proliferation, Differentiation, Survival)

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Caption: MAP855 inhibits the MAPK/ERK pathway by targeting MEK1/2.





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Caption: A logical workflow to troubleshoot potential off-target effects.



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References

- 1. aurigeneservices.com [aurigeneservices.com]
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